molecular formula C9H5BrN2O B13568434 5-bromo-3-isocyanato-1H-indole

5-bromo-3-isocyanato-1H-indole

Cat. No.: B13568434
M. Wt: 237.05 g/mol
InChI Key: YFPAZTNXORFGRY-UHFFFAOYSA-N
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Description

5-bromo-3-isocyanato-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-bromo-1H-indole with phosgene or a phosgene equivalent to form the isocyanate derivative . The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-bromo-3-isocyanato-1H-indole may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-isocyanato-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Addition Reactions: Reagents like primary or secondary amines in the presence of a base such as triethylamine (TEA) are used.

    Cyclization Reactions: Catalysts like palladium or copper salts in solvents like toluene or ethanol are employed.

Major Products Formed

    Substitution Products: Various substituted indole derivatives with different functional groups.

    Addition Products: Carbamates and ureas with potential biological activities.

    Cyclization Products: Fused indole ring systems with enhanced stability and reactivity.

Scientific Research Applications

5-bromo-3-isocyanato-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-isocyanato-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

    3-isocyanato-1H-indole: Lacks the bromine atom, affecting its substitution reactions and overall reactivity.

    5-chloro-3-isocyanato-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and exploration of new biological activities .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

5-bromo-3-isocyanato-1H-indole

InChI

InChI=1S/C9H5BrN2O/c10-6-1-2-8-7(3-6)9(4-11-8)12-5-13/h1-4,11H

InChI Key

YFPAZTNXORFGRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)N=C=O

Origin of Product

United States

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